Cas no 1806341-98-9 (5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride)

5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride is a sulfonyl chloride derivative with a methylthio-substituted benzoxazole core, offering versatile reactivity for synthetic applications. Its sulfonyl chloride group enables efficient nucleophilic substitution reactions, making it a valuable intermediate in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds. The methylthio moiety enhances electron density, potentially influencing reactivity and stability. This compound is particularly useful in pharmaceutical and agrochemical research, where selective sulfonylation is required. Its well-defined structure ensures consistent performance in coupling reactions, while its moderate stability under controlled conditions allows for flexible handling in synthetic workflows. Suitable for use under inert atmospheres to prevent hydrolysis.
5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride structure
1806341-98-9 structure
商品名:5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride
CAS番号:1806341-98-9
MF:C8H6ClNO3S2
メガワット:263.721138477325
CID:4818715

5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride
    • インチ: 1S/C8H6ClNO3S2/c1-14-5-2-3-7-6(4-5)10-8(13-7)15(9,11)12/h2-4H,1H3
    • InChIKey: VBSJJKAPTNJZPF-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1=NC2C=C(C=CC=2O1)SC)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 329
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 93.8

5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081003666-500mg
5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride
1806341-98-9 98%
500mg
$7,439.25 2022-03-31
Alichem
A081003666-250mg
5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride
1806341-98-9 98%
250mg
$5,574.88 2022-03-31
Alichem
A081003666-1g
5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride
1806341-98-9 98%
1g
$13,686.32 2022-03-31

5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride 関連文献

5-(Methylthio)benzo[d]oxazole-2-sulfonyl chlorideに関する追加情報

Introduction to 5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride (CAS No. 1806341-98-9)

5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride, identified by its Chemical Abstracts Service (CAS) number 1806341-98-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzo[d]oxazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a sulfonyl chloride functional group at the 2-position and a methylthio group at the 5-position endows this molecule with unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The benzo[d]oxazole core is a fused bicyclic system consisting of a benzene ring and an oxygen-containing heterocycle. This structural motif is widely recognized for its role in numerous pharmacologically active agents, including antiviral, anti-inflammatory, and anticancer drugs. The introduction of the methylthio (-SCH₃) group enhances the electrophilicity of the molecule, particularly at the sulfonyl chloride moiety, which is highly reactive in nucleophilic substitution reactions. This reactivity makes 5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride an excellent precursor for further functionalization, enabling the construction of more complex molecular architectures.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their demonstrated efficacy in modulating biological pathways. The sulfonyl chloride group in 5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride serves as a versatile handle for introducing sulfonamide linkages, which are crucial in drug design. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and diuretic properties. By leveraging the reactivity of the sulfonyl chloride, researchers can efficiently synthesize sulfonamides by reacting this compound with various nucleophiles, such as amines or thiols.

One of the most compelling aspects of 5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride is its potential application in the development of targeted therapies. The benzo[d]oxazole scaffold has been implicated in several pharmacological contexts, including its role as a key structural component in kinase inhibitors and other small-molecule drugs. The methylthio substituent further modulates the electronic properties of the molecule, influencing its interactions with biological targets. This fine-tuning of structure-activity relationships is essential for optimizing drug candidates for clinical use.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride with various protein targets. These studies suggest that this compound may exhibit inhibitory activity against enzymes involved in cancer progression and inflammation. For instance, preliminary computational analyses have indicated potential interactions with cyclin-dependent kinases (CDKs), which are known to play a critical role in cell cycle regulation. Such insights are invaluable for guiding experimental efforts aimed at developing novel therapeutic agents.

The synthesis of 5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of 2-amino-5-methylthiobenzo[d]oxazole, which is then oxidized to yield 5-methylthibenzo[d]oxazol-2-one. Subsequent chlorosulfonation followed by cyclization affords the desired sulfonyl chloride derivative. This synthetic route underscores the compound's accessibility and scalability, making it feasible for large-scale production required for industrial applications.

In addition to its pharmaceutical relevance, 5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride has shown promise in material science applications. The unique electronic and steric properties of this molecule make it suitable for use as a building block in designing advanced materials with tailored functionalities. For example, its ability to participate in coordination chemistry has been explored in the development of metal-organic frameworks (MOFs), which have applications ranging from gas storage to catalysis.

The growing body of research on 5-(Methylthio)benzo[d]oxazole-2-sulfonyl chloride underscores its significance as a versatile intermediate in synthetic chemistry. Its ability to undergo diverse transformations while maintaining structural integrity makes it an indispensable tool for medicinal chemists and materials scientists alike. As research continues to uncover new applications and functionalities, this compound is poised to play an increasingly pivotal role in advancing both drug discovery and materials engineering.

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